Boc-Pen(pMeBzl)-OH

Peptide Synthesis Protecting Group Strategy Boc Chemistry

Boc-Pen(pMeBzl)-OH is an orthogonally protected penicillamine derivative for Boc-SPPS. The acid-stable S-4-methylbenzyl (pMeBzl) group prevents premature thiol exposure and disulfide scrambling during TFA-mediated Boc removal, making it essential for synthesizing disulfide-free, conformationally constrained therapeutic leads. Unlike acid-labile Trt or Mob analogs, its superior stability ensures higher yields in long sequences. This is the preferred building block for reproducible, high-fidelity peptide synthesis.

Molecular Formula C30H50N2O4S
Molecular Weight 534.8 g/mol
Cat. No. B13386110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Pen(pMeBzl)-OH
Molecular FormulaC30H50N2O4S
Molecular Weight534.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C18H27NO4S.C12H23N/c1-12-7-9-13(10-8-12)11-24-18(5,6)14(15(20)21)19-16(22)23-17(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21);11-13H,1-10H2
InChIKeyXIWRVVSYJKYAIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Pen(pMeBzl)-OH: A Foundationally Distinct Protected Penicillamine Building Block for Boc-SPPS


Boc-Pen(pMeBzl)-OH, or Boc-S-4-methylbenzyl-L-penicillamine, is an orthogonally protected amino acid derivative designed for the solid-phase peptide synthesis (SPPS) of penicillamine-containing peptides under Boc chemistry strategies. It features a tert-butoxycarbonyl (Boc) group for temporary Nα-protection and an acid-stable S-4-methylbenzyl (pMeBzl) thioether as a 'permanent' side-chain protecting group for the highly nucleophilic thiol of penicillamine . This orthogonal protection scheme is fundamental for the controlled incorporation of penicillamine, a β,β-dimethyl cysteine analog, into complex peptide sequences without premature thiol oxidation or undesired side reactions .

Why Boc-Pen(pMeBzl)-OH is Not Interchangeable with Other Penicillamine Derivatives in Boc-SPPS


The selection of a penicillamine building block is dictated by the orthogonal deprotection requirements of the synthetic strategy. Generic substitution is not feasible because penicillamine derivatives are distinguished by the nature of their thiol protecting groups, which determine their stability to iterative Boc-deprotection conditions and their ultimate cleavage method. Choosing the incorrect derivative, such as one with an acid-labile Trt or Mob group, can lead to premature thiol exposure during TFA-mediated Boc removal, resulting in irreversible oxidation, disulfide scrambling, and low-yielding, heterogeneous product mixtures . The pMeBzl group in Boc-Pen(pMeBzl)-OH is specifically engineered for enhanced acid stability, making it a non-interchangeable reagent for long or complex Boc-SPPS sequences .

Boc-Pen(pMeBzl)-OH: Quantified Differentiation from Analogs in Purity, Form, and Acid Stability


Superior Acid Stability of pMeBzl vs. Mob Protecting Group for Complex Boc-SPPS Sequences

The S-p-methylbenzyl (pMeBzl) protecting group on penicillamine confers greater acid stability compared to the S-p-methoxybenzyl (Mob) analog. This is a critical performance advantage when synthesizing large or complex peptides by Boc-SPPS, where repeated exposure to mild acid for Boc removal can prematurely cleave less stable protecting groups .

Peptide Synthesis Protecting Group Strategy Boc Chemistry

Quantified Purity Advantage: 99% vs. Industry Standard 98% for DCHA Salt

Boc-Pen(pMeBzl)-OH is available with a guaranteed purity specification of 99%, which is higher than the more common ≥98% purity offered for its dicyclohexylamine (DCHA) salt form or for many comparable amino acid derivatives . This higher purity grade is verified by analytical methods including HPLC and NMR, ensuring a lower initial load of potential impurities that could interfere with coupling efficiency or complicate downstream purification .

Quality Control Peptide Synthesis Analytical Chemistry

Versatile Solubility Profile for Facile Integration into Diverse Peptide Synthesis Protocols

The DCHA salt form of Boc-Pen(pMeBzl)-OH exhibits favorable solubility characteristics for peptide chemistry workflows. It demonstrates solubility in standard organic solvents such as DMSO and DMF, which are essential for SPPS, and can also be solubilized in alternative media like ethanol or water with co-solvents to prevent sample loss . This contrasts with derivatives that have more restrictive solubility profiles, potentially limiting their utility in certain synthetic protocols.

Formulation Science Solubility Peptide Synthesis

Documented Storage Stability: 6-Month Shelf Life at -80°C for Stock Solutions

For laboratories requiring long-term storage of prepared stock solutions, the DCHA salt of Boc-Pen(pMeBzl)-OH offers a defined stability window. Vendor documentation specifies that stock solutions are stable for up to 6 months when stored at -80°C, and for 1 month at -20°C . This data allows for precise inventory management and reduces the frequency of reagent re-preparation, a practical advantage over reagents with less clearly defined or shorter solution stabilities.

Reagent Stability Laboratory Management Long-Term Storage

Boc-Pen(pMeBzl)-OH: Key Application Scenarios Derived from Verified Performance Data


Synthesis of Long or Complex Peptides by Boc-SPPS

This is the primary and most scientifically justified application scenario for Boc-Pen(pMeBzl)-OH. Its acid-stable pMeBzl thiol protecting group, which remains intact through repeated TFA-mediated Boc deprotection cycles, is specifically designed for the synthesis of large peptides under Boc chemistry . This makes it the preferred building block over less stable analogs like Boc-Pen(Mob)-OH for these demanding syntheses .

Development of Therapeutic Peptides Containing Constrained Penicillamine Residues

The controlled incorporation of penicillamine via Boc-Pen(pMeBzl)-OH enables the engineering of peptides with enhanced conformational rigidity and metabolic stability, particularly as substitutes for disulfide bonds in therapeutic peptide leads . The high purity (99%) of the free acid form ensures a clean starting point for developing these potent and selective drug candidates, minimizing the risk of impurity-derived artifacts in biological assays .

High-Throughput and Automated Peptide Synthesis Workflows

The versatile solubility profile of the DCHA salt in common organic solvents (e.g., DMF, DMSO) and its defined long-term stock solution stability (6 months at -80°C) make Boc-Pen(pMeBzl)-OH·DCHA an operationally robust reagent for automated and high-throughput peptide synthesizers, where reliability and consistency of reagent supply are paramount.

Bioconjugation and Preparation of Advanced Biomaterials

The orthogonal protection scheme of Boc-Pen(pMeBzl)-OH facilitates the synthesis of peptides for site-specific bioconjugation applications. The protected penicillamine can be incorporated, and following deprotection, its unique thiol can be used for selective conjugation to drugs, imaging agents, or surfaces, a strategy supported by its application in 'bioconjugation processes' and 'material science' research .

Technical Documentation Hub

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